Bemarinone

PDE3 inhibition cardiotonic agents inotropic potency

Choose Bemarinone for its unique quinazolinone scaffold and strict 4-methyl substitution requirement for cardiotonic activity, a critical differentiator from isoquinolin-3-ol PDE3 inhibitors. It offers a defined ED50 of 0.23 mg/kg i.v. for a 50% contractile force increase in canine models without altering heart rate or mean arterial pressure. For oral studies, its 3+ hour duration at 10 mg/kg p.o. provides a logistical advantage. Ideal for investigating inotropic mechanisms and benchmarking PDE3 inhibitor selectivity panels.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 92210-43-0
Cat. No. B1204581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBemarinone
CAS92210-43-0
Synonymsemarinone
bemarinone hydrochloride
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(=O)N1)C=CC(=C2OC)OC
InChIInChI=1S/C11H12N2O3/c1-6-9-7(13-11(14)12-6)4-5-8(15-2)10(9)16-3/h4-5H,1-3H3,(H,12,13,14)
InChIKeyWVNXGAOAWSQPAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bemarinone (CAS 92210-43-0) as a Selective PDE3 Inhibitor for Heart Failure Research


Bemarinone (ORF 16600) is a small-molecule 2(1H)-quinazolinone derivative that acts as a selective and competitive inhibitor of phosphodiesterase fraction III (PDE3) [1]. It was developed as a positive inotropic and vasodilator agent for the potential management of congestive heart failure [2]. As a member of the amrinone-type cardiotonic class, bemarinone elevates intracellular cAMP levels to enhance myocardial contractility and promote vasodilation [3]. However, further clinical development of this compound was discontinued [2].

Why PDE3 Inhibitors Like Bemarinone Cannot Be Interchanged with Other Inotropic Agents


Substituting bemarinone with another PDE3 inhibitor or a β-adrenergic agonist carries significant experimental risk due to divergent structure-activity relationships (SAR) at the quinazolinone 4-position and distinct hemodynamic selectivity profiles. Unlike the isoquinolin-3-ol series, bemarinone exhibits a strict dependence on 4-methyl substitution for cardiotonic activity; replacement with larger alkyl groups, halogens, or carboxylic acid derivatives abolishes activity, whereas the same modifications in isoquinolin-3-ol analogues enhance potency [1]. Furthermore, bemarinone achieves a 50% increase in contractile force (ED50 = 0.23 mg/kg i.v. in dogs) without significantly altering mean arterial pressure or heart rate, a level of hemodynamic selectivity not uniformly shared across the class [2].

Quantitative Differentiation of Bemarinone Against Amrinone, Isoquinolin-3-ol Analogs, and Class Baselines


Intravenous Potency Relative to Amrinone: Two-Fold Improvement in the Canine Model

In a head-to-head structural series evaluation, bemarinone (5,6-dimethoxy-4-methyl-2(1H)-quinazolinone) demonstrated approximately twice the intravenous potency of the reference PDE3 inhibitor amrinone in canine cardiac assays [1]. Bemarinone was identified as the most active analogue within the 2(1H)-quinazolinone series evaluated.

PDE3 inhibition cardiotonic agents inotropic potency comparative pharmacology

SAR Divergence from Isoquinolin-3-ol Analogs: 4-Substitution Effects Are Opposite

A comparative SAR study revealed that bemarinone (quinazolinone series) and isoquinolin-3-ol derivatives exhibit diametrically opposed responses to 4-position substitution. For bemarinone, replacement of the 4-methyl group with alkyl groups, halogen, or alkanecarboxylic acid derivatives eliminates cardiotonic activity, whereas identical modifications in the isoquinolin-3-ol series enhance activity [1]. Additionally, the isoquinolin-3-ol series is less sensitive to alkoxy-substitution effects than bemarinone [1].

structure-activity relationship medicinal chemistry quinazolinone isoquinolinone

Hemodynamic Selectivity: Inotropic Response at ED50 Without Arterial Pressure or Heart Rate Changes

In anesthetized dogs, bemarinone produced a 50% increase in myocardial contractile force at an intravenous ED50 of 0.23 mg/kg, with no significant change in mean arterial pressure or heart rate at this effective dose [1]. This represents a quantifiable separation between the inotropic effect and chronotropic/vascular effects at the therapeutic threshold.

in vivo pharmacology hemodynamics selectivity canine model

Duration of Positive Inotropic Action Following Oral Dosing

Following a single oral dose of 10 mg/kg in conscious instrumented dogs, the positive inotropic effect of bemarinone had an onset within 5 minutes and a duration exceeding 3 hours [1]. The oral ED50 for increasing left ventricular dP/dtmax was 3.7 mg/kg [1]. While a direct comparator is not provided in the same study, this duration exceeds the typical ~1-2 hour half-life reported for milrinone, a commonly used PDE3 inhibitor [2].

oral bioavailability pharmacodynamics duration of action canine model

Discontinued Development Status: Implications for Research-Use Procurement

Bemarinone's clinical development was discontinued [1]. Unlike approved PDE3 inhibitors such as milrinone or amrinone that are available as pharmaceutical-grade drugs, bemarinone is available only as a research chemical from specialized vendors. This status directly affects sourcing channels, purity documentation, and regulatory handling.

discontinued development research compound procurement PDE3 inhibitor

Evidence-Backed Application Scenarios for Bemarinone in Cardiovascular and Medicinal Chemistry Research


Preclinical Canine Heart Failure Models Requiring Selective Inotropic Stimulation

In anesthetized and conscious canine models of heart failure, bemarinone increases cardiac output (41%) and stroke volume (34%) while reducing left ventricular end-diastolic pressure (63%) and total peripheral resistance (29%) without significantly altering mean arterial pressure or heart rate [1]. This hemodynamic profile, combined with the defined ED50 of 0.23 mg/kg i.v. for a 50% increase in contractile force, makes bemarinone a suitable tool for investigators studying inotropic mechanisms independent of chronotropic or pressor confounding [1].

Structure-Activity Relationship Studies of 2(1H)-Quinazolinone PDE3 Inhibitors

The 1987 J. Med. Chem. publication establishes bemarinone as the most active compound in a series of 4-alkyl-2(1H)-quinazolinones and provides a clear SAR framework [1]. Medicinal chemists exploring PDE3 inhibition can use bemarinone as a reference standard for the quinazolinone scaffold, particularly to benchmark the effects of 4-position modifications—a critical SAR node where quinazolinones diverge sharply from isoquinolin-3-ols [2].

Comparative Pharmacology of PDE3 Inhibitors with Divergent Scaffolds

Bemarinone serves as a quinazolinone-class comparator in studies contrasting PDE3 inhibitors across structural families. Its opposite response to 4-substitution compared to isoquinolin-3-ol analogues [2] and its two-fold intravenous potency advantage over amrinone [1] provide two quantifiable axes for differentiating PDE3 inhibitors in structure-based or pharmacology-driven screening panels.

Oral Dosing Studies in Instrumented Large Animal Models

For protocols requiring sustained PDE3 inhibition without continuous intravenous access, bemarinone's oral activity offers a logistical advantage. The compound produces peak increases in left ventricular dP/dtmax of 28-87% over the 2.5-10 mg/kg oral dose range, with an ED50 of 3.7 mg/kg and duration exceeding 3 hours at 10 mg/kg [1]. This profile supports experimental designs involving repeated oral dosing or long-term hemodynamic monitoring in conscious animals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bemarinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.